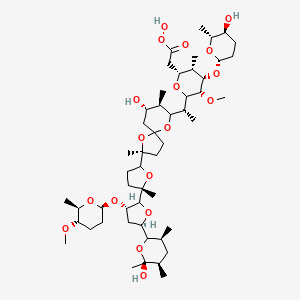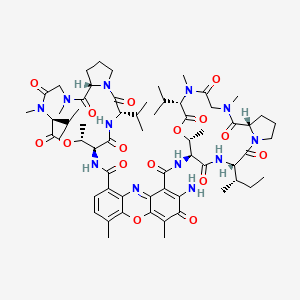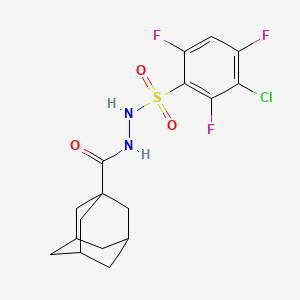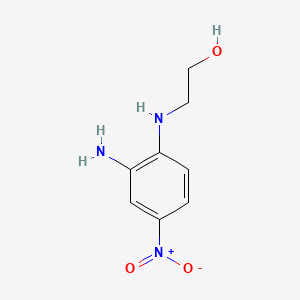![molecular formula C15H21B B1232103 9-Benzyl-9-borabicyclo[3.3.1]nonan CAS No. 53317-09-2](/img/structure/B1232103.png)
9-Benzyl-9-borabicyclo[3.3.1]nonan
Übersicht
Beschreibung
9-Benzyl-9-borabicyclo[3.3.1]nonane is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This colorless solid is a derivative of 9-borabicyclo[3.3.1]nonane, which is often referred to as “banana borane” due to its structure. The compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations .
Wissenschaftliche Forschungsanwendungen
9-Benzyl-9-borabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including alcohols, amines, and other functionalized compounds.
Biology: The compound is employed in the study of biochemical pathways and the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products
Biochemische Analyse
Biochemical Properties
9-Benzyl-9-borabicyclo[3.3.1]nonane plays a crucial role in biochemical reactions, particularly in hydroboration processes. It interacts with various enzymes and proteins, facilitating the reduction of carbonyl compounds, acid chlorides, and alkenes. The compound’s ability to form hydride-bridged dimers allows it to cleave easily in the presence of reducible substrates . This interaction is essential for the preparation of terminal alcohols and other organic compounds.
Cellular Effects
The effects of 9-Benzyl-9-borabicyclo[3.3.1]nonane on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of various metabolites . These effects are crucial for understanding the compound’s role in biochemical and pharmacological applications.
Molecular Mechanism
At the molecular level, 9-Benzyl-9-borabicyclo[3.3.1]nonane exerts its effects through binding interactions with biomolecules. It acts as a hydroboration reagent, facilitating the addition of boron to alkenes and other substrates. This process involves the formation of a three-center-two-electron B-H-B bond, which is critical for the compound’s reactivity . The compound’s ability to inhibit or activate enzymes further enhances its utility in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Benzyl-9-borabicyclo[3.3.1]nonane change over time. The compound is thermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound maintains its reactivity, making it suitable for extended biochemical applications.
Dosage Effects in Animal Models
The effects of 9-Benzyl-9-borabicyclo[3.3.1]nonane vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively facilitates biochemical reactions. At higher doses, it can cause adverse effects, including toxicity and disruption of cellular functions . Understanding the dosage effects is crucial for optimizing its use in biochemical and pharmacological studies.
Metabolic Pathways
9-Benzyl-9-borabicyclo[3.3.1]nonane is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in hydroboration processes allows it to participate in the synthesis of alcohols, aldehydes, and other organic compounds
Transport and Distribution
Within cells and tissues, 9-Benzyl-9-borabicyclo[3.3.1]nonane is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of 9-Benzyl-9-borabicyclo[3.3.1]nonane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Benzyl-9-borabicyclo[3.3.1]nonane is typically synthesized through the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The process involves the following steps:
Reaction Setup: A three-necked flask is equipped with a magnetic stirrer, addition funnel, and distillation assembly. The system is purged with nitrogen and flame-dried.
Addition of Reagents: 1,5-cyclooctadiene is added dropwise to a solution of borane-methyl sulfide complex in 1,2-dimethoxyethane, maintaining a reaction temperature of 50-60°C.
Distillation: Dimethyl sulfide is distilled off, and the reaction mixture is cooled to 0°C to crystallize the product.
Purification: The crystalline product is isolated and dried under reduced pressure.
Industrial Production Methods: The industrial production of 9-Benzyl-9-borabicyclo[3.3.1]nonane follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Types of Reactions:
Hydroboration: 9-Benzyl-9-borabicyclo[3.3.1]nonane is widely used in hydroboration reactions, where it adds across double bonds to form organoboranes.
Reduction: It serves as a mild reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidative Cleavage: Hydrogen peroxide in aqueous potassium hydroxide is commonly used to oxidatively cleave the organoborane to form alcohols.
Catalysts: Palladium and other transition metals are often employed to facilitate substitution reactions.
Major Products:
Terminal Alcohols: Formed through hydroboration followed by oxidative cleavage.
Amines: Produced by the reduction of amides.
Wirkmechanismus
The mechanism of action of 9-Benzyl-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This process is highly regioselective, favoring the formation of terminal alcohols upon oxidative cleavage. The compound’s reactivity is attributed to the presence of a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Vergleich Mit ähnlichen Verbindungen
9-Borabicyclo[3.3.1]nonane: The parent compound, known for its use in hydroboration reactions.
B-Methoxy-9-borabicyclo[3.3.1]nonane: A derivative used for selective hydroboration.
B-Iodo-9-borabicyclo[3.3.1]nonane: Utilized in the synthesis of complex organic molecules.
Uniqueness: 9-Benzyl-9-borabicyclo[3.3.1]nonane stands out due to its benzyl group, which enhances its reactivity and selectivity in certain chemical transformations. This makes it particularly useful in the synthesis of terminal alcohols and other functionalized compounds .
Eigenschaften
IUPAC Name |
9-benzyl-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21B/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRBNRFCRAJXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399960 | |
| Record name | 9-benzyl-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53317-09-2 | |
| Record name | 9-benzyl-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53317-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[5-(dimethylsulfamoyl)-1H-indol-3-yl]methylidene]propanedioic acid diethyl ester](/img/structure/B1232027.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1232030.png)
![1-(1,3-benzoxazol-2-yl)-N-[(2,5-dimethoxyphenyl)methyl]-3-piperidinecarboxamide](/img/structure/B1232031.png)
![4-Oxo-4-[5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)-2,3-dihydroindol-1-yl]butanoic acid](/img/structure/B1232034.png)

![(4-Methylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1232038.png)



![6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1232044.png)
